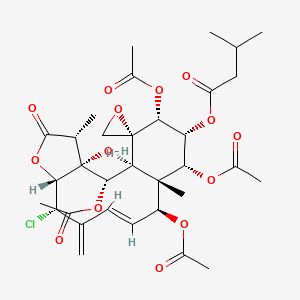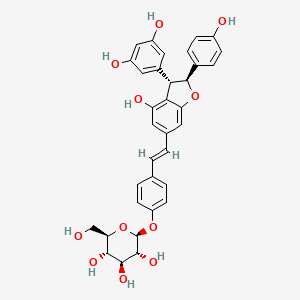
Lansic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lansic acid is a triterpenoid of the class of onoceranoid-type terpenoids isolated from the twigs of Lansium domesticum. It has a role as a plant metabolite. It is a triterpenoid and a dicarboxylic acid.
Aplicaciones Científicas De Investigación
1. Biological and Clinical Aspects
Lansic acid has shown potential in various biological and clinical applications. For instance, lanthanides, a group to which lansic acid is related, have been explored for their therapeutic applications due to their similarity to calcium. Lanthanides, including lansic acid, have historical medical uses and are gaining attention for their use in diagnostic and prognostic tools in clinical diagnostics, particularly in magnetic resonance imaging (MRI) and as anticancer materials (Fricker, 2006).
2. Chemistry in Biology
Lansic acid is part of a class of onoceranoid-type triterpenoids and has been isolated from plants like Lansium domesticum. These compounds, including lansic acid, have displayed moderate antibacterial activity against Gram-positive bacteria, highlighting their potential in antibacterial applications (Dong et al., 2011). Additionally, the coordination chemistry of lanthanides, closely related to lansic acid, is significant in biological systems, offering insights into their use in medical imaging and therapeutic applications (Misra et al., 2004).
3. Environmental and Analytical Applications
In environmental science, rare earth elements, including lansic acid analogues, are used to monitor acid mine drainage pollution. Their bioaccumulation in organisms like freshwater clams can help in biomonitoring different degrees of environmental contamination (Bonnail et al., 2017). Moreover, lanthanides are used in isotachophoresis coupled with inductively coupled plasma mass spectrometry for the separation and analysis of these elements, highlighting their role in analytical chemistry (Vio et al., 2012).
Propiedades
Nombre del producto |
Lansic acid |
|---|---|
Fórmula molecular |
C30H46O4 |
Peso molecular |
470.7 g/mol |
Nombre IUPAC |
3-[(1S,2S,6S)-2-[2-[(1S,5S,6S)-6-(2-carboxyethyl)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl]ethyl]-1-methyl-3-methylidene-6-prop-1-en-2-ylcyclohexyl]propanoic acid |
InChI |
InChI=1S/C30H46O4/c1-19(2)23-11-9-21(5)25(29(23,7)17-15-27(31)32)13-14-26-22(6)10-12-24(20(3)4)30(26,8)18-16-28(33)34/h10,23-26H,1,3,5,9,11-18H2,2,4,6-8H3,(H,31,32)(H,33,34)/t23-,24-,25-,26-,29-,30-/m0/s1 |
Clave InChI |
SYTWWAZKYVYTTQ-SUAVODKESA-N |
SMILES isomérico |
CC1=CC[C@H]([C@]([C@H]1CC[C@H]2C(=C)CC[C@H]([C@]2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |
SMILES canónico |
CC1=CCC(C(C1CCC2C(=C)CCC(C2(C)CCC(=O)O)C(=C)C)(C)CCC(=O)O)C(=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



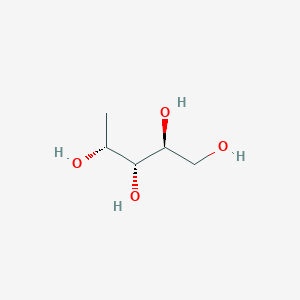
![4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B1259489.png)



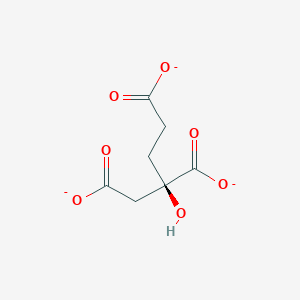
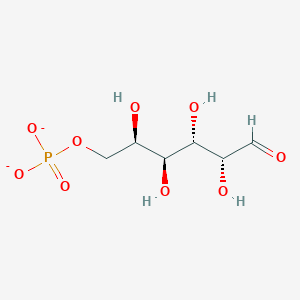
![[(8R,9S,10S,13S,14S,17R)-17-Ethynyl-17-hydroxy-13-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate](/img/structure/B1259503.png)
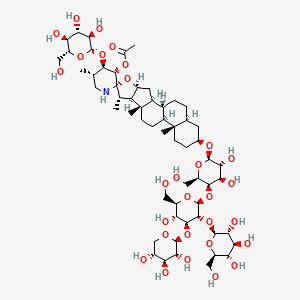
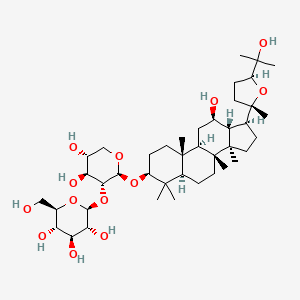

![1-[(8E)-9-(3,4-methylenedioxyphenyl)-8-nonenoyl]pyrrolidine](/img/structure/B1259509.png)
